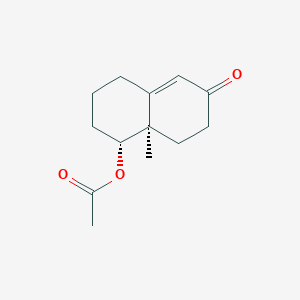
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the class of amides and is synthesized through a multistep process involving the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, inflammation, and pain perception. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to inhibit the activity of various enzymes involved in angiogenesis and cell proliferation, such as matrix metalloproteinases and phospholipase A2. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to modulate the activity of ion channels involved in pain perception, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the modulation of ion channel activity involved in pain perception. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have minimal toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is its potential therapeutic applications in various fields of scientific research. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have minimal toxicity and is well-tolerated in animal studies. However, one of the limitations of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are numerous future directions for the study of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide. One potential direction is the development of more efficient synthesis methods for N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide, which could improve its accessibility and reduce its cost. Another potential direction is the exploration of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide's potential therapeutic applications in other fields of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide and its potential side effects in humans.
Conclusion:
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is a chemical compound that has shown potential therapeutic applications in various fields of scientific research. Its synthesis method involves the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride, and it has been found to have minimal toxicity and is well-tolerated in animal studies. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide's mechanism of action involves the modulation of various signaling pathways involved in cell growth, inflammation, and pain perception. Further studies are needed to fully understand the potential therapeutic applications of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide and its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide involves the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The resulting product is purified through recrystallization using a suitable solvent, such as ethanol. The purity of the synthesized N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has shown potential therapeutic applications in various fields of scientific research, including cancer treatment, inflammation, and pain management. Studies have shown that N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to have analgesic effects by modulating the activity of ion channels involved in pain perception.
Propriétés
Nom du produit |
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-12-7-4-5-10-15(12)11-16(19)18-17-13(2)8-6-9-14(17)3/h4-10H,11H2,1-3H3,(H,18,19) |
Clé InChI |
WXEUGKNTYDEWQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=CC=C2C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)



![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)

![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)

![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)

